

Isofezolac molecular formula C23H18N2O2 characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Isofezolac
Cat. No.:	B1209515

[Get Quote](#)

An In-depth Technical Guide on Isofezolac (C23H18N2O2)

For Researchers, Scientists, and Drug Development Professionals

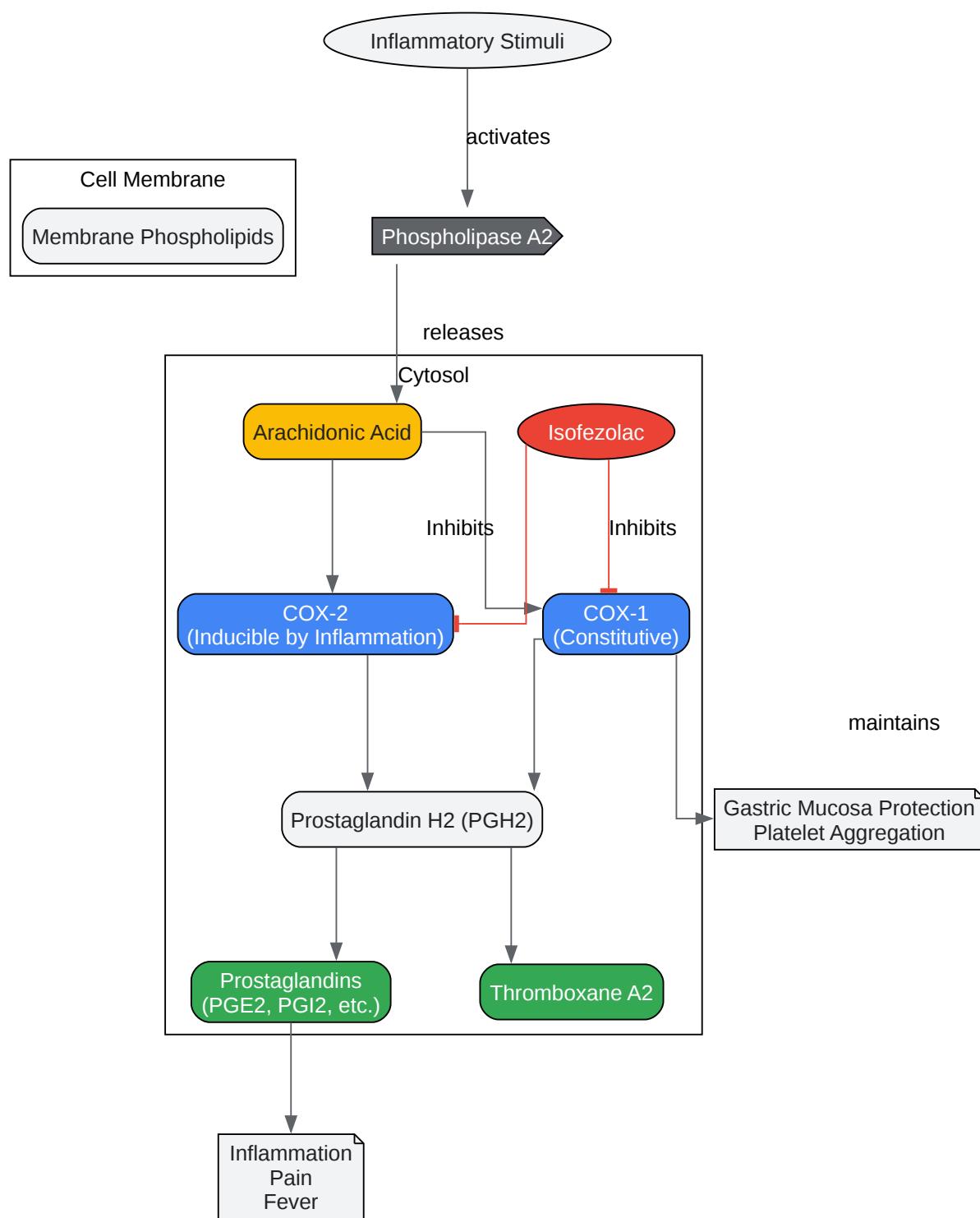
Disclaimer: This document synthesizes publicly available information on **Isofezolac**. Detailed experimental protocols from primary literature and specific data regarding its cyclooxygenase (COX) isoform selectivity were not available in the sources accessed. The experimental workflows provided are based on general chemical principles for related compounds and should be considered illustrative.

Executive Summary

Isofezolac is a non-steroidal anti-inflammatory drug (NSAID) with the molecular formula C23H18N2O2.^{[1][2][3][4]} As a derivative of acetic acid, it belongs to the pyrazole class of compounds.^[2] **Isofezolac** exhibits anti-inflammatory, analgesic, and antipyretic properties.^{[2][4][5]} Its mechanism of action is attributed to the inhibition of prostaglandin synthetase, also known as cyclooxygenase (COX), which is a key enzyme in the inflammatory cascade.^{[1][2][5]} This guide provides a comprehensive overview of its known chemical, physical, and pharmacological characteristics.

Core Molecular and Physicochemical Characteristics

Isofezolac is a complex organic molecule with a triphenyl-substituted pyrazole core structure. Its fundamental properties are summarized below.


Property	Value	Citation(s)
Molecular Formula	C ₂₃ H ₁₈ N ₂ O ₂	[1] [2] [3] [4]
IUPAC Name	2-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetic acid	[1] [2] [4]
Synonyms	1,3,4-Triphenylpyrazole-5-acetic acid, LM 22102, Sofenac	[1] [2] [4] [6]
CAS Number	50270-33-2	[1] [2] [4]
Molecular Weight	354.41 g/mol	[1]
Exact Mass	354.1368 Da	[1]
Elemental Analysis	C: 77.95%, H: 5.12%, N: 7.90%, O: 9.03%	[1] [4]
Physical Appearance	Crystals (from acetonitrile)	[4]
Melting Point	200 °C	[4] [7]
Predicted pKa	3.84 ± 0.10	[7]
Predicted Boiling Point	542.8 ± 50.0 °C	[7]

Pharmacological Profile

Mechanism of Action

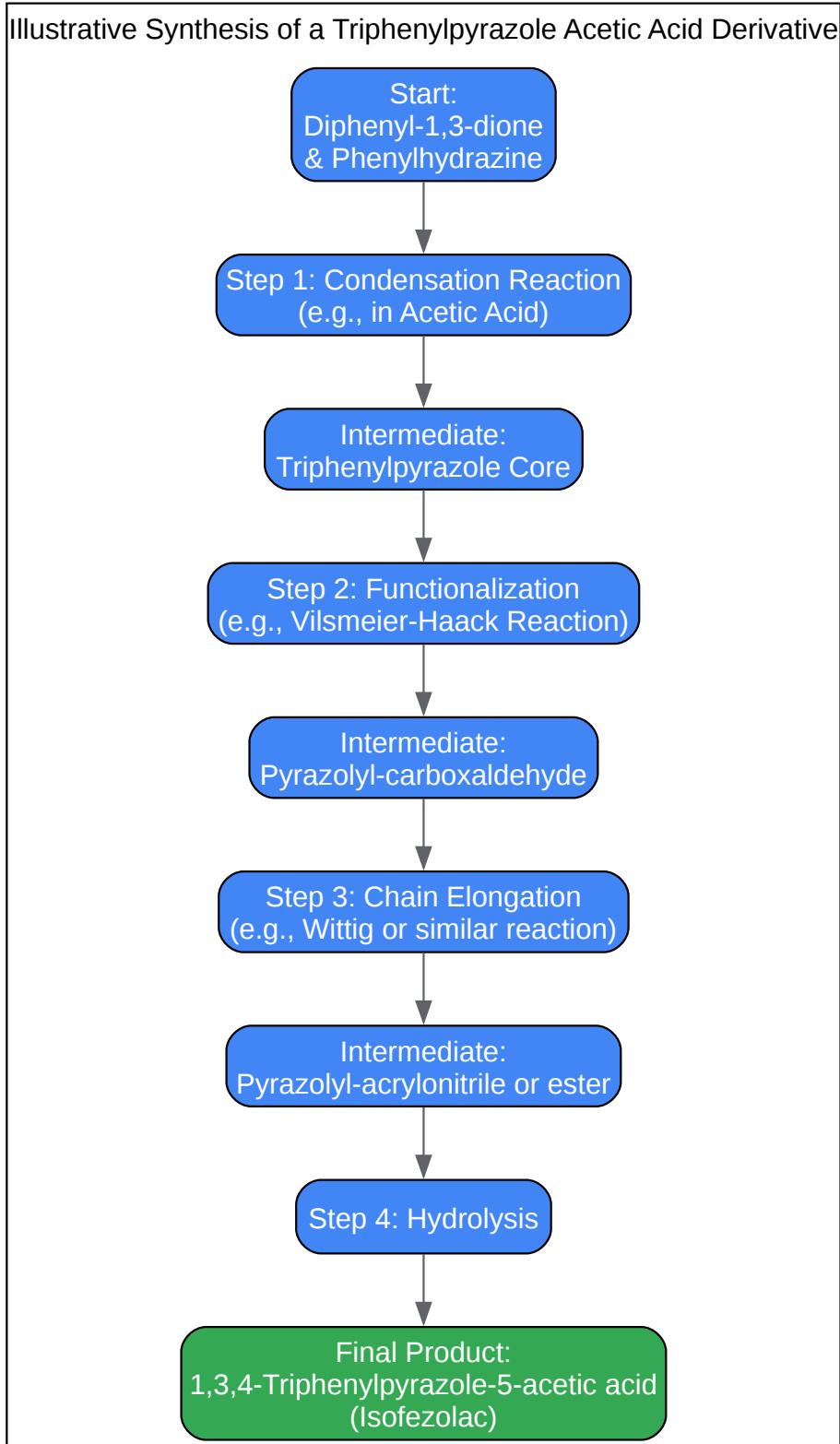
Like other NSAIDs, **Isofezolac**'s therapeutic effects are derived from its ability to inhibit the cyclooxygenase (COX) enzymes.[\[1\]](#)[\[5\]](#) These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[\[8\]](#)[\[9\]](#) By blocking this pathway, **Isofezolac** reduces the production of PGs, thereby alleviating inflammatory symptoms.

The specific selectivity of **Isofezolac** for the two main COX isoforms, COX-1 (constitutively expressed and involved in homeostatic functions like gastric protection) and COX-2 (inducible at sites of inflammation), is not well-documented in available literature.[\[4\]](#)[\[10\]](#) This selectivity profile is a critical determinant of an NSAID's efficacy and side-effect profile, particularly concerning gastrointestinal toxicity.[\[11\]](#)

[Click to download full resolution via product page](#)**Figure 1:** General mechanism of action for non-selective NSAIDs like **Isofezolac**.

Pharmacokinetics and Toxicology

Limited pharmacokinetic data is available. **Isofezolac** is known to be highly protein-bound (approximately 99%).^[2] Toxicological data from animal studies are presented below.


Parameter	Species	Route	Value	Citation(s)
LD50 (Lethal Dose, 50%)	Mouse	Oral	215 mg/kg	[2][4]
LD50 (Lethal Dose, 50%)	Rat	Oral	13 mg/kg	[2][4]
Protein Binding	Human (presumed)	-	~99%	[2]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of **Isofezolac** are not fully available in the public domain. The following sections outline general methodologies based on the synthesis of related pyrazole compounds and standard analytical techniques for NSAIDs.

Illustrative Synthesis Workflow

The synthesis of 1,3,4-triphenylpyrazole-5-acetic acid likely involves a multi-step process starting from appropriate precursors. A plausible, though unconfirmed, pathway could involve the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring, followed by functional group manipulations to introduce the acetic acid moiety. The original preparation is cited in patents DE 2312256 and US 3984431.^[4]

[Click to download full resolution via product page](#)

Figure 2: A logical workflow for the synthesis of a pyrazole acetic acid derivative.

General Protocol for HPLC Analysis in Biological Fluids

While the specific method by Bannier et al. (1982) is not detailed here, a general approach for quantifying an NSAID like **Isofezolac** in plasma would involve the following steps. This protocol is illustrative and would require optimization.

- Sample Preparation (Protein Precipitation & Extraction):
 - To 1 mL of plasma, add 2 mL of a precipitating agent (e.g., acetonitrile or methanol).
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at >3000 x g for 10 minutes.
 - Transfer the supernatant to a clean tube.
 - Evaporate the solvent under a stream of nitrogen at 40 °C.
 - Reconstitute the residue in 100 µL of the mobile phase.
- Chromatographic Conditions:
 - HPLC System: A standard HPLC with a UV detector.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A typical starting point could be 60:40 Acetonitrile:Buffer.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at a wavelength determined by the UV absorbance maximum of **Isofezolac**.
 - Injection Volume: 10-20 µL.
- Quantification:

- A calibration curve would be generated using standards of known **Isofezolac** concentrations in a blank matrix (e.g., drug-free plasma).
- The concentration in unknown samples is determined by comparing the peak area to the calibration curve.

Conclusion

Isofezolac is a pyrazole-derived NSAID with established anti-inflammatory, analgesic, and antipyretic properties stemming from its inhibition of prostaglandin synthesis. While its core physicochemical characteristics are defined, a modern understanding of its pharmacology is limited by the lack of publicly available data on its COX-1/COX-2 selectivity. The provided synthesis and analytical workflows are based on general principles and serve as a guide for further research and development efforts. Future investigations should focus on elucidating its specific COX isoform inhibitory profile and validating robust synthesis and analytical methodologies to fully characterize this compound for potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
2. An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation - PMC [pmc.ncbi.nlm.nih.gov]
3. ics-ir.org [ics-ir.org]
4. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
5. medcentral.com [medcentral.com]
6. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. isofezolac | 50270-33-2 [amp.chemicalbook.com]
- 8. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isofezolac molecular formula C23H18N2O2 characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209515#isofezolac-molecular-formula-c23h18n2o2-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com